molecular formula C15H20ClN3O4 B8202462 Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8202462
M. Wt: 341.79 g/mol
InChI Key: YALNIKYHMFQRIO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20ClN3O4. This compound is characterized by a piperazine ring substituted with a tert-butyl carbamate group and a 3-chloro-4-nitrophenyl group. It is often used in chemical research and pharmaceutical development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-chloro-4-nitrophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring reacts with 3-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate.

    Addition of the Tert-butyl Carbamate Group: The final step is the protection of the piperazine nitrogen with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: 4-(3-chloro-4-aminophenyl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-chloro-4-nitrophenyl)piperazine.

Scientific Research Applications

Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate: Lacks the nitro group, which influences its electronic properties and reactivity.

Uniqueness

Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology research.

Properties

IUPAC Name

tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNIKYHMFQRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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